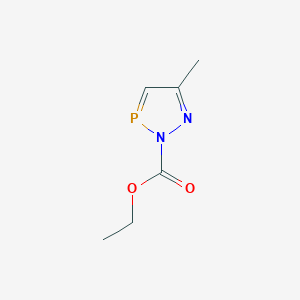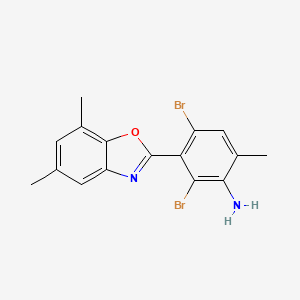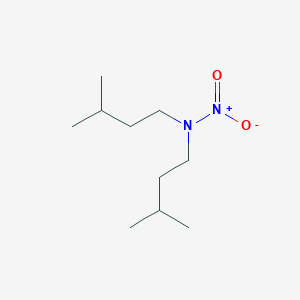
N-Nitrobis(3-methylbutyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitrobis(3-methylbutyl)amine is an organic compound with the molecular formula C10H22N2O2 It is a nitrosamine derivative, characterized by the presence of a nitroso group attached to a secondary amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Nitrobis(3-methylbutyl)amine can be synthesized through the nitrosation of secondary amines using tert-butyl nitrite under solvent-free conditions . This method is advantageous as it avoids the use of metals and acids, making the process more environmentally friendly. The reaction typically involves the use of tert-butyl nitrite as the nitrosating agent, which reacts with the secondary amine to form the desired nitrosamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the large-scale nitrosation of secondary amines using efficient and cost-effective nitrosating agents. The process is optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Nitrobis(3-methylbutyl)amine undergoes several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield nitro compounds, while reduction reactions yield secondary amines.
Aplicaciones Científicas De Investigación
N-Nitrobis(3-methylbutyl)amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of N-Nitrobis(3-methylbutyl)amine involves the interaction of the nitroso group with molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the nature of the interacting biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Nitrobis(3-methylbutyl)amine include other nitrosamines such as N-nitrosodimethylamine and N-nitrosodiethylamine. These compounds share the nitroso functional group but differ in their alkyl substituents.
Uniqueness
This compound is unique due to its specific alkyl substituents, which influence its chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other nitrosamines may not be suitable .
Propiedades
Fórmula molecular |
C10H22N2O2 |
|---|---|
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
N,N-bis(3-methylbutyl)nitramide |
InChI |
InChI=1S/C10H22N2O2/c1-9(2)5-7-11(12(13)14)8-6-10(3)4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
QSWRAWDKYPZPPK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN(CCC(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


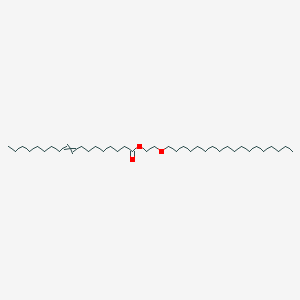
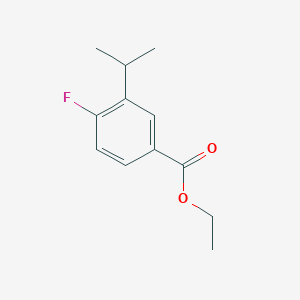

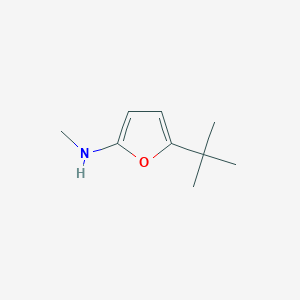
![5,11-Dioxatricyclo[8.1.0.04,6]undecane](/img/structure/B13807121.png)


![Butyl 4-[butyl-(2-piperidin-1-ylacetyl)amino]benzoate;hydrochloride](/img/structure/B13807134.png)
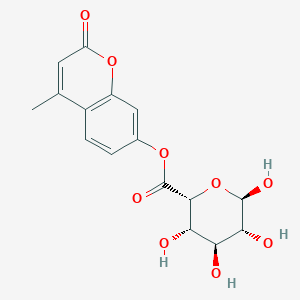
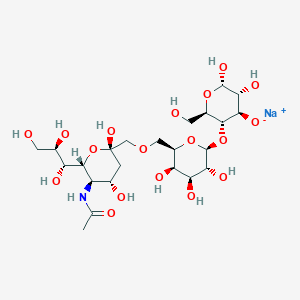
![(2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13807161.png)

